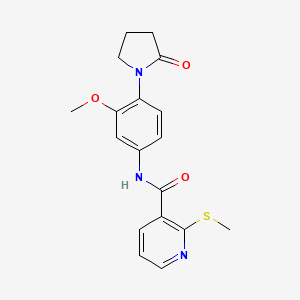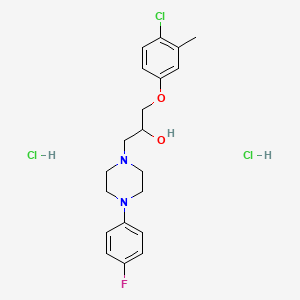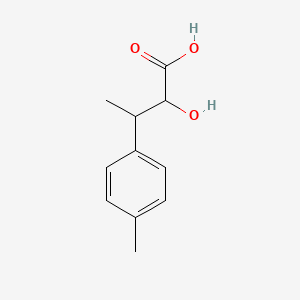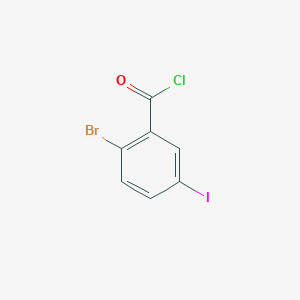
N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-2-(methylthio)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound contains a pyrrolidine ring, which is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters .
Molecular Structure Analysis
The compound contains a pyrrolidine ring, a methoxy group, a methylthio group, and a nicotinamide group. The spatial orientation of these groups and the stereoisomers can lead to a different biological profile of drug candidates .Scientific Research Applications
Corrosion Inhibition
A study on nicotinamide derivatives, including compounds related to N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-2-(methylthio)nicotinamide, demonstrated their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid solution. These compounds were shown to suppress both anodic and cathodic processes, acting as mixed-type corrosion inhibitors. Their adsorption on mild steel surfaces followed the Langmuir isotherm model, indicating a strong and efficient inhibition mechanism through the formation of a protective layer on the metal surface (Chakravarthy, Mohana, & Kumar, 2014).
Apoptosis Induction
Another significant application of similar nicotinamide derivatives is in the induction of apoptosis in cancer cells. A study identified N-phenyl nicotinamides as potent inducers of apoptosis through a cell- and caspase-based high throughput screening assay. Subsequent structure-activity relationship (SAR) studies led to the development of compounds with increased potency in activating caspases and inducing apoptosis in breast cancer cells, highlighting their potential as novel anticancer agents (Cai et al., 2003).
Biochemical Characterization and Inhibition Studies
Research on nicotinamide N-methyltransferase (NNMT), an enzyme involved in the methylation of nicotinamide and related compounds, has provided insights into its substrate specificity and inhibition. Studies focused on identifying inhibitors and characterizing substrate recognition by NNMT contribute to understanding its role in various diseases, including cancer and metabolic disorders. The development of specific NNMT inhibitors can lead to novel therapeutic approaches for treating diseases associated with its overexpression (van Haren et al., 2016).
Structural Basis of Substrate Recognition
The crystal structure of human NNMT bound with substrates and inhibitors reveals the molecular basis of nicotinamide binding and the enzyme's catalytic mechanism. This structural information is crucial for designing effective NNMT inhibitors with therapeutic potential. Understanding the active site's interactions with nicotinamide and cofactors aids in the development of compounds that can modulate NNMT activity for therapeutic purposes (Peng et al., 2011).
properties
IUPAC Name |
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-methylsulfanylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c1-24-15-11-12(7-8-14(15)21-10-4-6-16(21)22)20-17(23)13-5-3-9-19-18(13)25-2/h3,5,7-9,11H,4,6,10H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSEVLXDAEFSGGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C2=C(N=CC=C2)SC)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-2-(methylthio)nicotinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-methyl 2-(2-((4-(N-butyl-N-ethylsulfamoyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2931217.png)
![3-(Benzenesulfonyl)-4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-fluoroquinoline](/img/structure/B2931218.png)
![6-chloro-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)propyl]pyridazine-3-carboxamide](/img/structure/B2931219.png)
![5-(2,5-Dimethoxyphenyl)-2-methyl-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]pyrazole-3-carboxamide](/img/structure/B2931220.png)
![5-(furan-2-yl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2931222.png)
![7-{[(4-Fluorobenzyl)oxy]methyl}-4-(phenylsulfonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B2931223.png)
![2-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2931224.png)


![4-((1-(2-(benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2931233.png)


